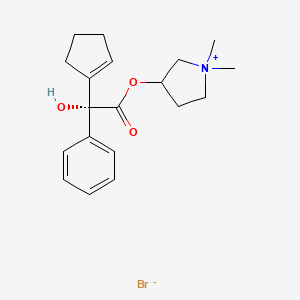Dehydro glycopyrrole
CAS No.:
Cat. No.: VC18535311
Molecular Formula: C19H26BrNO3
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H26BrNO3 |
|---|---|
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | (1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
| Standard InChI | InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
| Standard InChI Key | HLKFQJFWZXEVMJ-PZBUXUTESA-M |
| Isomeric SMILES | C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
| Canonical SMILES | C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Introduction
Structural and Chemical Properties of Dehydro Glycopyrrole
Dehydro glycopyrrole is theorized to differ from glycopyrrolate (C₁₉H₂₈BrNO₃) by the removal of hydrogen atoms, resulting in a double bond within its pyrrolidine ring. This structural modification may alter its physicochemical properties, including solubility, stability, and receptor-binding affinity. Glycopyrrolate’s molecular framework consists of a cyclopentylmandelic acid ester linked to a quaternary ammonium pyrrolidine moiety . Introducing unsaturation (dehydro modification) could reduce its polarity, potentially enhancing lipid membrane permeability compared to the parent compound .
Theoretical models suggest that dehydro glycopyrrole may exhibit weaker anticholinergic activity due to conformational strain in the pyrrolidine ring, though experimental validation is lacking .
Synthetic Pathways and Challenges
Base Compound Synthesis
Glycopyrrolate is synthesized via esterification of α-cyclopentylmandelic acid with 3-hydroxy-1-methylpyrrolidine, followed by quaternization with methyl bromide . A Korean patent (KR101460694B1) describes optimized methods for glycopyrrolate production, emphasizing crystallization techniques to remove byproducts and improve yield .
Derivatization to Dehydro Glycopyrrole
-
Stability: Quaternary ammonium compounds are sensitive to heat and pH, complicating dehydrogenation .
-
Stereochemical Control: Unsaturation may introduce undesired stereoisomers, reducing pharmacological efficacy .
Research Gaps and Future Directions
Recommendations
-
Computational Modeling: Predict binding affinities using molecular docking simulations.
-
Collaborative Trials: Partner with academic labs to explore synthetic routes and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume